
2-羟基-4-(三氟甲氧基)苯硼酸
描述
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxyl group and a trifluoromethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
科学研究应用
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
Target of Action
The primary target of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction is attributed to its relatively stable nature and the mild and functional group tolerant reaction conditions . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is influenced by environmental factors such as the presence of a palladium catalyst and a base . The compound is generally environmentally benign and is readily prepared for use in specific Suzuki–Miyaura coupling conditions . The compound should be stored in an inert atmosphere at 2-8°C .
生化分析
Biochemical Properties
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with enzymes such as lactate dehydrogenase, where it acts as an inhibitor, thereby affecting the enzyme’s activity . Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can bind to proteins and other biomolecules through its boronic acid group, forming reversible covalent bonds with hydroxyl groups on these molecules. This interaction is essential for its role in biochemical assays and molecular recognition processes.
Cellular Effects
The effects of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of lactate dehydrogenase, which plays a critical role in cellular metabolism . By inhibiting this enzyme, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can alter the metabolic flux within cells, leading to changes in energy production and other metabolic processes.
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with hydroxyl groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the expression of specific genes involved in cellular metabolism and other processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, particularly in in vitro and in vivo studies. Long-term exposure to 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may lead to alterations in cellular metabolism and other processes, highlighting the importance of monitoring its stability and effects over time.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may exhibit toxic or adverse effects, including disruptions in cellular metabolism and other physiological processes. These threshold effects underscore the importance of carefully controlling the dosage when using this compound in biochemical and pharmacological studies.
Metabolic Pathways
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key interactions is with lactate dehydrogenase, where it acts as an inhibitor . This interaction affects the enzyme’s activity and, consequently, the metabolic flux within cells. Additionally, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may influence the levels of specific metabolites, further impacting cellular metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach various cellular compartments and tissues. Once inside the cells, 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can bind to proteins and other biomolecules, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a critical factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in cellular metabolism, or to the nucleus, where it can influence gene expression and other nuclear processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from substitution reactions).
相似化合物的比较
2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid can be compared with other boronic acids such as:
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and applications.
4-Hydroxyphenylboronic acid: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)phenylboronic acid: Similar but with a trifluoromethyl group instead of trifluoromethoxy, leading to different steric and electronic effects.
The unique combination of hydroxyl and trifluoromethoxy groups in 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid provides distinct reactivity and selectivity advantages in various chemical reactions.
属性
IUPAC Name |
[2-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCNMAAZFRLTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


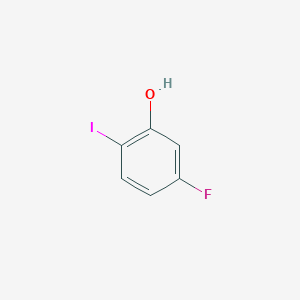

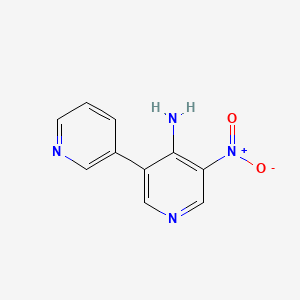
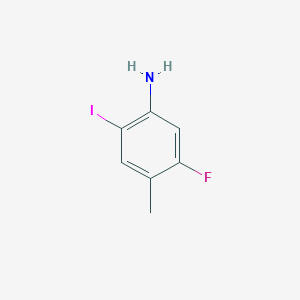
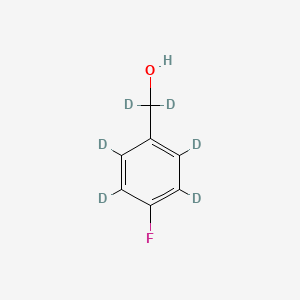
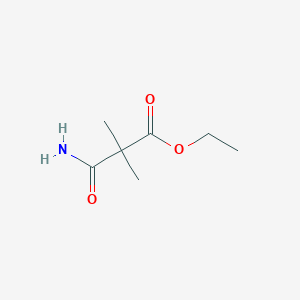
![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)
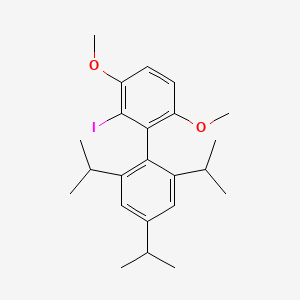
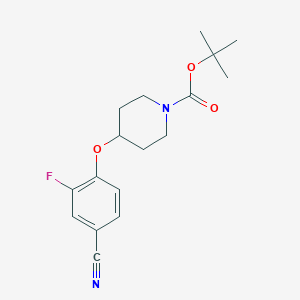
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
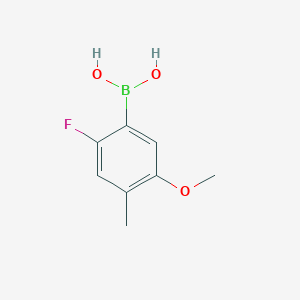
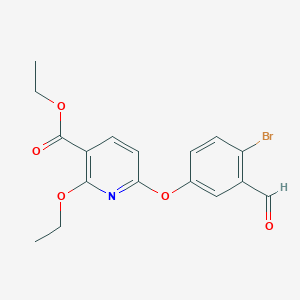
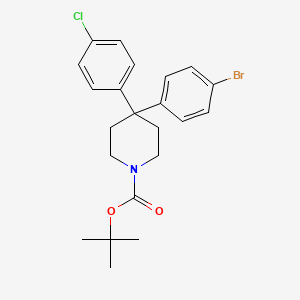
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)
